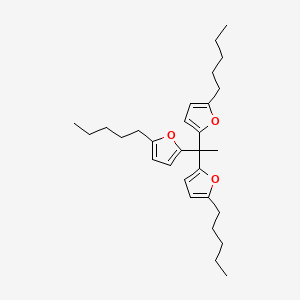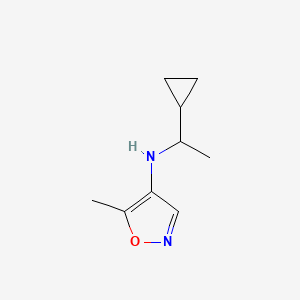![molecular formula C21H12O4 B12893865 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione CAS No. 918413-56-6](/img/structure/B12893865.png)
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a complex organic compound featuring a furofuran core with a phenanthrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of coupling reactions . The reaction conditions often involve the use of specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the furofuran core or the phenanthrene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenanthrene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components, due to its stability and electronic properties.
Wirkmechanismus
The mechanism by which 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another furan-containing compound with applications in organic electronics.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles:
Uniqueness
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is unique due to its specific structural arrangement, which combines a furofuran core with a phenanthrene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
918413-56-6 |
|---|---|
Molekularformel |
C21H12O4 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-methyl-6-phenanthren-9-ylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C21H12O4/c1-11-18-19(25-20(11)22)17(21(23)24-18)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 |
InChI-Schlüssel |
CPACXIKXURVHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C(=O)O2)C3=CC4=CC=CC=C4C5=CC=CC=C53)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


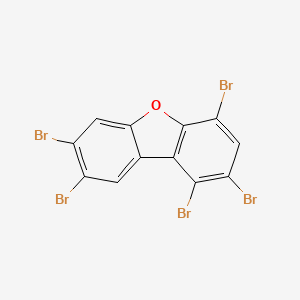
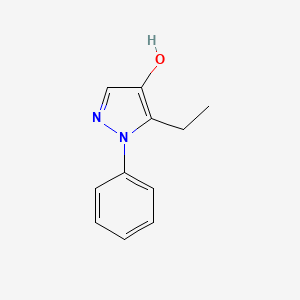
![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)
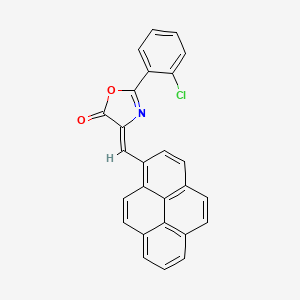
![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
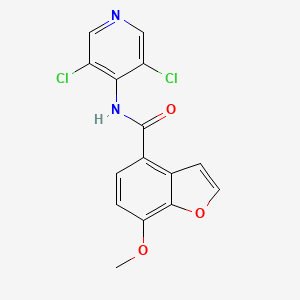
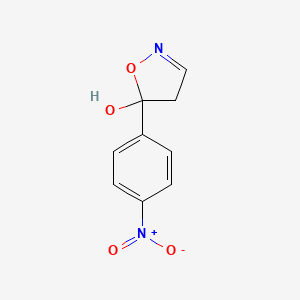
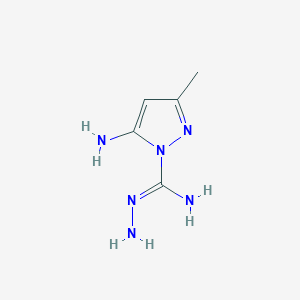
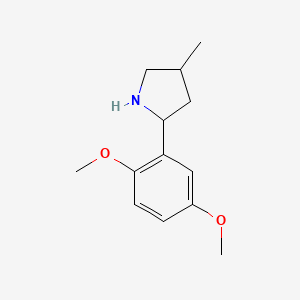
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
